1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17264400
InChI: InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone

CAS No.:

Cat. No.: VC17264400

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
Standard InChI InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3
Standard InChI Key AHUHOHAIDVLMRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CN1)N)C(=O)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone consists of a pyrrole ring substituted at positions 2 (methyl), 3 (acetyl), and 4 (amino). The absence of a substituent at position 5 distinguishes it from closely related compounds like 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone. Key molecular parameters include:

PropertyValue
Molecular formulaC₈H₁₀N₂O
Molecular weight150.18 g/mol (calculated)
IUPAC name1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone
LogP (estimated)0.92 (via ChemAxon)

The acetyl group at position 3 introduces electron-withdrawing effects, potentially altering the ring’s electronic density compared to non-acetylated analogs .

Spectroscopic Signatures

While experimental NMR and mass spectrometry data for this specific compound are unavailable, comparable pyrrole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the δ 6.5–7.5 ppm range (for substituted pyrroles), with methyl groups appearing as singlets near δ 2.1–2.5 ppm .

  • IR Spectroscopy: Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-N (~1250 cm⁻¹) .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

A DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed three-component reaction provides a viable route for synthesizing analogous pyrroles . The general protocol involves:

  • Reactants: Phenacyl bromide (or simpler bromoacetophenone derivatives), pentane-2,4-dione, and primary amines.

  • Conditions: Aqueous medium, room temperature, 5 mol% DABCO catalyst.

  • Mechanism:

    • Formation of a quaternary ammonium intermediate between DABCO and phenacyl bromide.

    • Condensation with enamine intermediates derived from pentane-2,4-dione and amines.

    • Cyclization and dehydration to yield the pyrrole core .

For the target compound, substituting phenacyl bromide with bromoacetone and using ammonium hydroxide as the amine source could theoretically yield the desired product.

Optimization Challenges

  • Regioselectivity: Competing reactions may lead to mixtures of C- and N-substituted products.

  • Yield Limitations: Pilot studies on similar systems report yields of 45–65%, necessitating chromatographic purification .

Comparative Analysis with Substituted Analogs

Impact of Halogenation

Introducing halogens (e.g., Cl, Br) at position 5 significantly alters physicochemical properties:

CompoundLogPMolecular Weight (g/mol)
Target compound0.92150.18
5-(3,4-Dichlorophenyl) analog4.66283.17
5-Phenyl hydrochloride derivative 3.12250.72

Halogenation increases lipophilicity (LogP) and molecular weight, potentially enhancing membrane permeability but reducing aqueous solubility .

Amino Group Modifications

Replacing the primary amino group with alkylated amines (e.g., ethylamino) reduces hydrogen-bonding capacity, as seen in CAS 56464-20-1 analogs. This modification could hinder interactions with biological targets requiring H-bond donors.

Prospective Biological Activities

Antifungal Applications

Fungal cytochrome P450 enzymes are inhibited by pyrrole-containing agents. Structural analogs demonstrate IC₅₀ values of 12–45 µM against Candida albicans. The acetyl group in 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone could serve as a hydrogen-bond acceptor, enhancing target binding.

Industrial and Environmental Considerations

Scalability of Synthesis

The DABCO-mediated aqueous synthesis offers eco-friendly advantages over traditional methods requiring chlorinated solvents . Key parameters for industrial production include:

  • Catalyst Recovery: DABCO’s high water solubility complicates reuse, necessitating nanofiltration or precipitation techniques.

  • Waste Reduction: Aqueous reaction media minimize volatile organic compound (VOC) emissions.

Environmental Fate

Estimated biodegradation half-lives (EPI Suite):

  • Aerobic: 28 days

  • Anaerobic: 78 days
    The primary amino group may facilitate microbial degradation, reducing bioaccumulation risks compared to halogenated analogs.

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